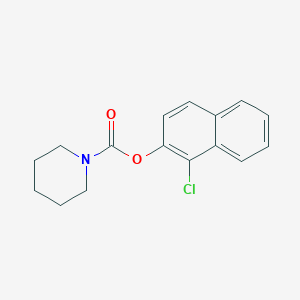

1-Chloronaphthalen-2-yl piperidine-1-carboxylate

Description

1-Chloronaphthalen-2-yl piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine ring substituted with a carbamate ester linked to a chlorinated naphthalene moiety. Its molecular formula is C₁₆H₁₆ClNO₂, with a molecular weight of 289.76 g/mol.

Properties

IUPAC Name |

(1-chloronaphthalen-2-yl) piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c17-15-13-7-3-2-6-12(13)8-9-14(15)20-16(19)18-10-4-1-5-11-18/h2-3,6-9H,1,4-5,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODYJNGFOLGNJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OC2=C(C3=CC=CC=C3C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloronaphthalen-2-yl piperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 1-chloronaphthalene with piperidine-1-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

1-Chloronaphthalen-2-yl piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Chloronaphthalen-2-yl piperidine-1-carboxylate has various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloronaphthalen-2-yl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to the piperidine-1-carboxylate family, where variations in ester substituents and piperidine ring modifications define distinct properties. Key analogs include:

Key Observations :

- Lipophilicity : The chloronaphthalenyl group in the target compound likely increases XLogP3 (estimated >3.5) compared to tert-butyl (XLogP3 ~2.8–3.0) or cyclohexyl (XLogP3 2.8) analogs, enhancing membrane permeability .

- Steric Effects : Bulky substituents like naphthyl or tert-butyl groups may hinder enzymatic degradation, improving metabolic stability .

- Polarity: Amino or pyridinyl groups (e.g., in tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) introduce hydrogen-bonding capacity, affecting solubility and target binding .

Biological Activity

1-Chloronaphthalen-2-yl piperidine-1-carboxylate is a chemical compound classified as a piperidine derivative, which plays a significant role in pharmaceutical applications due to its potential biological activities. This compound features both a naphthalene moiety and a piperidine structure, which contribute to its unique chemical properties and biological activities.

- IUPAC Name : (1-chloronaphthalen-2-yl) piperidine-1-carboxylate

- Molecular Weight : 289.75 g/mol

- InChI : InChI=1S/C16H16ClNO2/c17-15-13-7-3-2-6-12(13)8-9-14(15)20-16(19)18-10-4-1-5-11-18/h2-3,6-9H,1,4-5,10-11H2

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. The compound is being studied for its effectiveness against various bacterial strains. A study highlighted the biodegradation of 1-chloronaphthalene by specific bacterial strains, showing that adaptations in bacterial cell properties can enhance degradation efficiency. For instance, strains of Pseudomonas and Serratia demonstrated increased degradation rates after prolonged exposure to 1-chloronaphthalene, suggesting a potential for developing bioremediation strategies using this compound .

Anticancer Activity

The compound is also under investigation for its anticancer properties. Piperidine derivatives are known to interact with various biological targets, potentially influencing cancer cell proliferation and survival. The unique structure of this compound may confer distinct mechanisms of action that warrant further exploration in cancer research.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with specific cellular pathways or targets. Piperidine derivatives often act through modulation of neurotransmitter systems or enzyme inhibition, which could be relevant in the context of antimicrobial and anticancer activities.

Table: Comparative Biological Activities of Piperidine Derivatives

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 1-Chloronaphthalen-2-yl piperidine | Moderate | Under Investigation | Potential enzyme inhibition |

| Piperidine derivative A | High | Moderate | Receptor modulation |

| Piperidine derivative B | Low | High | DNA intercalation |

Case Study: Biodegradation Efficiency

A study published in Environmental Microbiology examined the biodegradation capabilities of Pseudomonas and Serratia strains exposed to 1-chloronaphthalene over a year. The study found that these bacteria adapted their cell surface properties, leading to enhanced degradation efficiency from 55% to 70% after exposure. This adaptation involved significant changes in polysaccharide composition and cell membrane permeability, indicating a complex interaction between environmental pollutants and microbial life .

Future Directions

Research on this compound is still in its early stages, with many avenues for exploration:

- Mechanistic Studies : Further investigation into the specific molecular mechanisms underlying its antimicrobial and anticancer activities.

- Synthesis Optimization : Developing more efficient synthetic routes for producing this compound could facilitate broader research applications.

- Clinical Trials : If preliminary studies yield promising results, advancing towards clinical trials for potential therapeutic uses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.